Amino(sulfanylidene)acetic acid

Description

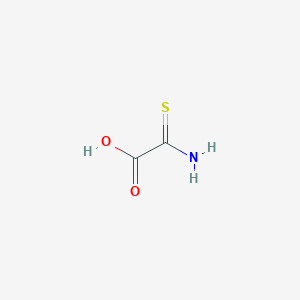

Amino(sulfanylidene)acetic acid (chemical formula: C₂H₃NO₂S) is a sulfur-containing amino acid derivative characterized by a thioamide (C=S) group replacing the traditional carbonyl (C=O) in its structure. This substitution imparts distinct electronic and steric properties, influencing its reactivity and applications in synthetic chemistry. While the free acid form is less commonly reported in the provided literature, its ethyl ester derivative, ethyl amino(sulfanylidene)acetate, is well-documented (synonyms: thiooxamic acid ethyl ester, NSC 174676) . This compound serves as a precursor for synthesizing unnatural amino acids, particularly in methodologies leveraging α,α-dicationic acetic acid equivalents .

Properties

IUPAC Name |

2-amino-2-sulfanylideneacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO2S/c3-1(6)2(4)5/h(H2,3,6)(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBATUDRZGIGLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498955 | |

| Record name | Amino(sulfanylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39894-60-5 | |

| Record name | Amino(sulfanylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amino(sulfanylidene)acetic acid typically involves the reaction of amino acids with sulfur-containing reagents. One common method is the reaction of glycine with sulfur monochloride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Amino(sulfanylidene)acetic acid undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Amino(sulfanylidene)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of amino(sulfanylidene)acetic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Malonate Derivatives

Malonate-based compounds, such as diethyl α-acetoxy-α-(butanoylamino)malonate (5h) and diethyl α-[(tert-butoxycarbonyl)amino]malonate (5j), share a similar α,α-disubstituted framework but feature ester and amide groups instead of thioamide functionalities. Key differences include:

- Reactivity: Malonates undergo decarboxylation under basic conditions to yield amino acids (e.g., 16h–16l in ), whereas thioamide derivatives like Amino(sulfanylidene)acetic acid may exhibit enhanced nucleophilicity due to sulfur’s polarizability .

- Stability : Thioamides are generally less stable than amides under acidic or oxidative conditions, as seen in the decomposition of intermediates during DEMO (diethyl α,α-dicationic malonate) reactions .

- Spectral Data :

Sulfonamide-Containing Amino Acids

Compounds like (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)acetic acid () and (4-amino-benzenesulfonylamino)-acetic acid () incorporate sulfonyl (SO₂) groups instead of thioamide. Key contrasts include:

- Electronic Effects : Sulfonyl groups are strongly electron-withdrawing, reducing nucleophilicity compared to thioamides.

- Biological Activity : Sulfonamides are widely used in pharmaceuticals (e.g., sulfa drugs), whereas thioamides are less common but explored for metal chelation and peptide mimicry .

Thioamide vs. Amide Functional Groups

Thioamide analogs of natural amino acids (e.g., 2-(1-methylindol-3-yl)-2-(trifluoroacetylamino)ethanoic acid, 16i ) highlight:

- Hydrogen Bonding : Thioamides form weaker hydrogen bonds than amides, affecting protein folding and stability.

- Synthetic Utility : Thioamides resist hydrolysis under conditions that degrade amides, enabling unique reaction pathways (e.g., selective alkylation) .

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Table 2: Comparative Reactivity of Functional Groups

Research Findings and Mechanistic Insights

- Synthetic Challenges: The synthesis of this compound derivatives often requires anhydrous conditions to suppress competitive hydrolysis, as seen in DEMO-based routes . For example, microwave heating failed to generate N-acylimine 4a from N,O-hemiacetal 2a, highlighting the sensitivity of thioamide intermediates .

- Isomerism : Thioamide-containing peptides (e.g., 16l ) exhibit rotameric isomerism due to restricted rotation around the C–N bond, as confirmed by variable-temperature NMR .

- Decarboxylation : Unlike malonate derivatives, thioamide analogs undergo slower decarboxylation, enabling selective functionalization at the α-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.